
Chloroacetyl-L-norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetyl-L-norvaline is a synthetic amino acid derivative with the molecular formula C7H12ClNO3 It is a modified form of L-norvaline, where a chloroacetyl group is attached to the amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloroacetyl-L-norvaline typically involves the chloroacetylation of L-norvaline. One common method is to react L-norvaline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroacetyl-L-norvaline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce L-norvaline and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Hydrochloric acid or sodium hydroxide are commonly used reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various chloroacetyl derivatives depending on the nucleophile used.
Hydrolysis: L-norvaline and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
Applications De Recherche Scientifique
Chloroacetyl-L-norvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Chloroacetyl-L-norvaline involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it has been shown to inhibit the enzyme arginase, which plays a role in the urea cycle. By inhibiting arginase, this compound can reduce the production of harmful byproducts and improve neuronal health. This inhibition leads to reduced beta-amyloidosis and neuroinflammation, which are key features of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Norvaline: The parent compound, which lacks the chloroacetyl group.
Chloroacetyl-DL-norvaline: A racemic mixture of the D and L forms.
Chloroacetyl-L-alanine: Another chloroacetylated amino acid.
Uniqueness
Chloroacetyl-L-norvaline is unique due to its specific structure, which allows it to interact with certain enzymes and proteins in ways that other similar compounds cannot. Its ability to inhibit arginase and reduce neuroinflammation makes it particularly interesting for research into neurodegenerative diseases .
Propriétés
Formule moléculaire |
C7H12ClNO3 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
(2S)-2-[(2-chloroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
Clé InChI |
KWMCURFIQFSPEW-YFKPBYRVSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)O)NC(=O)CCl |
SMILES canonique |
CCCC(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


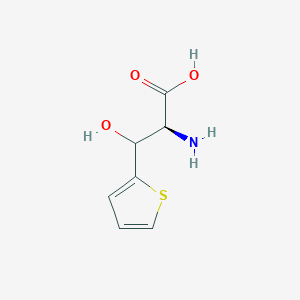
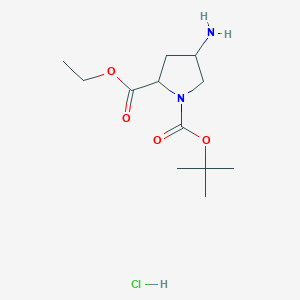
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
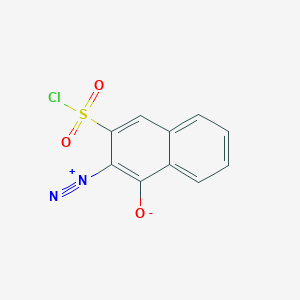
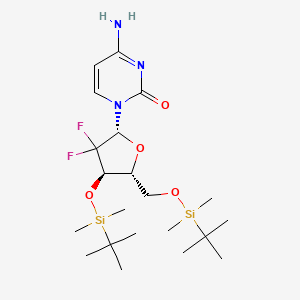
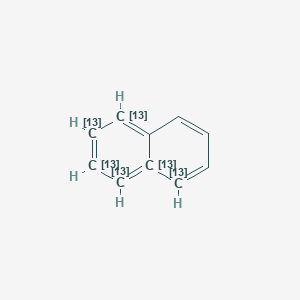
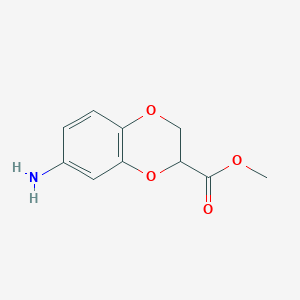
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
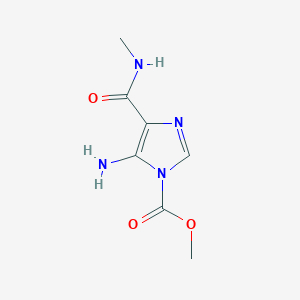


![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
